
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1980s and has since been extensively studied for its anti-cancer properties.
科学的研究の応用
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and colon cancer. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
作用機序
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the production of interferons and other immune system molecules, as well as cytokines and chemokines. It also leads to the activation of immune cells, such as T cells and natural killer cells, and the recruitment of other immune cells to the site of the tumor. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that tumors need to grow.
実験室実験の利点と制限
One advantage of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has some limitations in lab experiments. It can be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. It also has a short half-life in the body, meaning it needs to be administered frequently or in high doses to maintain its effectiveness.
将来の方向性
There are several future directions for 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide research. One area of focus is on improving its effectiveness in cancer treatment. This could involve developing new formulations or combination therapies that enhance its anti-cancer properties. Another area of focus is on understanding its potential applications in other diseases, such as viral infections or autoimmune disorders. Finally, there is a need for more research on the safety and toxicity of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, particularly in humans, to determine its potential as a clinical therapy.
合成法
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 2,6-dimethylpyridine-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with dimethylamine to form the amide. The amide is then reduced to the corresponding amine, which is finally acylated with 2,6-dimethylphenylacetyl chloride to yield 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide.
特性
IUPAC Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-12(2)15(11)18-16(20)13-8-9-14(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAXQKOIWJBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

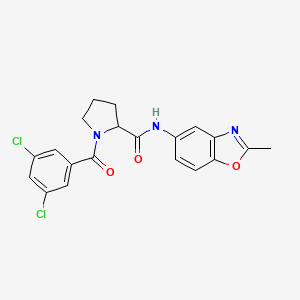
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
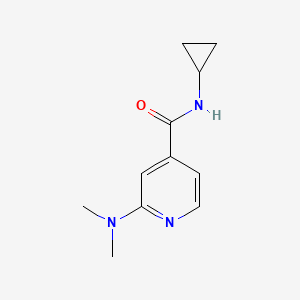
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)

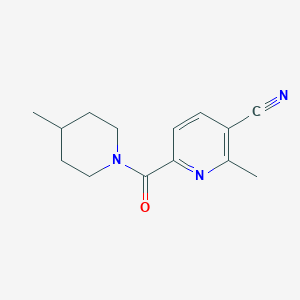


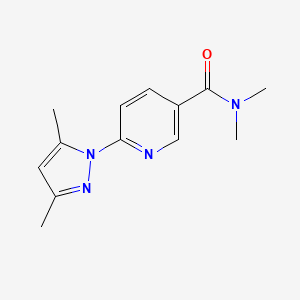


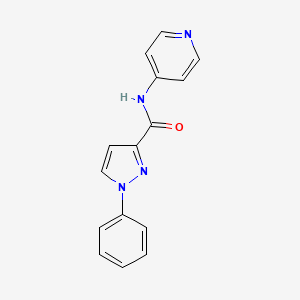
![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)